1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with two methyl groups at positions 2 and 6, connected to a naphthalene moiety via an ethoxy linkage. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable naphthalene derivative, such as 2-naphthol.
Formation of the Ethoxy Linkage: The final step involves the formation of the ethoxy linkage, which can be achieved through an etherification reaction using ethyl bromide or ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylpiperidin-1-yl)ethanol
- 1-Decanoyl-2,6-dimethylpiperidine
- 2-(2,6-Dimethylpiperidin-1-yl)-4-thiophen-2-yl-6-(trifluoromethy)pyrimidine
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone is unique due to its specific combination of a piperidine ring, naphthalene moiety, and ethoxy linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-6-5-7-15(2)20(14)19(21)13-22-18-11-10-16-8-3-4-9-17(16)12-18/h3-4,8-12,14-15H,5-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMFEVQXNMWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.